(Tetrahydrofuran-3-yl)hydrazine dihydrochloride

Description

Properties

IUPAC Name |

oxolan-3-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.2ClH/c5-6-4-1-2-7-3-4;;/h4,6H,1-3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLCZLKTRQROTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676976 | |

| Record name | (Oxolan-3-yl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211514-64-5 | |

| Record name | (Oxolan-3-yl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Tetrahydrofuran-3-yl)hydrazine dihydrochloride basic properties

An In-depth Technical Guide to the Core Properties of (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride

Introduction

This compound is a heterocyclic building block of significant interest in contemporary medicinal chemistry and pharmaceutical research.[1][2] Its unique structure, combining a saturated oxygen-containing heterocycle with a reactive hydrazine moiety, makes it a versatile intermediate for synthesizing complex molecular architectures.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's fundamental properties, with a particular focus on its basicity, synthesis, handling, and application as a key precursor in drug discovery programs.

Chemical Identity and Core Properties

This compound is a salt, typically supplied as a solid, which enhances its stability and handling compared to the free base form.[1] The dihydrochloride salt form also confers higher solubility in polar solvents, which is advantageous for reactions conducted in aqueous or acidic media.[1]

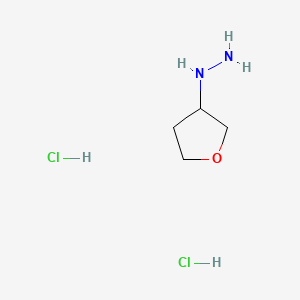

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1211514-64-5 | [1][3] |

| Molecular Formula | C₄H₁₂Cl₂N₂O | [1][3] |

| Molecular Weight | 175.05 g/mol | [1][3] |

| Synonyms | 1-(tetrahydrofuran-3-yl)hydrazine dihydrochloride | [3] |

| Appearance | Typically supplied as a solid | [1] |

| IUPAC Name | oxolan-3-ylhydrazine;dihydrochloride | [2] |

Basicity and the Dihydrochloride Salt

The defining "basic property" of this molecule stems from the hydrazine functional group (-NH-NH₂). Hydrazine is a diprotic base, meaning both nitrogen atoms possess lone pairs of electrons and can be protonated by an acid.

-

Primary Basic Center: The terminal nitrogen (-NH₂) is generally the more basic and readily accepts the first proton.

-

Secondary Basic Center: The internal nitrogen (-NH-) is less basic due to the electron-withdrawing effect of the adjacent, already-protonated nitrogen, but it can still be protonated by a strong acid.

The formation of a dihydrochloride salt confirms the presence of two basic centers. In the presence of excess hydrochloric acid (HCl), both nitrogen atoms accept a proton, forming a hydrazinium ion with two positive charges, which is then balanced by two chloride anions (Cl⁻).

Diagram 2: Protonation Equilibrium

Sources

(Tetrahydrofuran-3-yl)hydrazine dihydrochloride CAS number 158001-24-2

An In-depth Technical Guide to (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride: A Key Intermediate in Modern Drug Discovery

Executive Summary

This compound is a specialized chemical intermediate that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its unique structure, combining a hydrophilic tetrahydrofuran (THF) moiety with a reactive hydrazine group, makes it a valuable building block for synthesizing complex heterocyclic compounds. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications, with a particular focus on its role in the development of novel therapeutics such as phosphodiesterase 9 (PDE9) inhibitors. We will delve into the causality behind experimental choices, provide validated protocols for handling and characterization, and explore its utility through relevant case studies, offering researchers and drug development professionals a practical and authoritative resource.

Section 1: Compound Identification and Physicochemical Properties

Nomenclature and CAS Number Verification

A critical first step in working with any chemical reagent is ensuring accurate identification. For (Tetrahydrofuran-3-yl)hydrazine and its salts, there is potential for confusion due to multiple CAS numbers representing different salt forms and stereoisomers.

-

Target Compound: This compound is most accurately identified by CAS Number 1211514-64-5 .[1][2] This specifies the molecule with two equivalents of hydrogen chloride.

-

User-Provided CAS 158001-24-2: This number is frequently associated with the monohydrochloride salt, (Tetrahydrofuran-3-yl)hydrazine hydrochloride.[3][4][5][6][7][8] It is imperative for researchers to verify the salt form via analytical data, as the stoichiometry directly impacts molecular weight, solubility, and reactivity.

-

Stereochemistry: The (S)-enantiomer, (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride, is identified by CAS Number 1364632-45-0 .[9][10][11][12] The use of an enantiomerically pure starting material is often crucial in drug development to achieve specific receptor interactions and minimize off-target effects.

The dihydrochloride form generally offers enhanced solubility in polar solvents, which can be advantageous for reactions conducted in aqueous or acidic media.[2] However, it may be less stable than its monohydrochloride counterpart.[2]

Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1211514-64-5 | [1][2] |

| Molecular Formula | C₄H₁₂Cl₂N₂O | [1][2] |

| Molecular Weight | 175.06 g/mol | [1][2] |

| Appearance | Solid | [13] |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8°C, under inert atmosphere | [13] |

| Solubility | Higher solubility in polar solvents | [2] |

Structural Features and Reactivity Profile

The molecule's utility stems from its two key components: the tetrahydrofuran ring and the hydrazine functional group. The THF ring is a prevalent motif in FDA-approved drugs, often introduced to improve solubility and other pharmacokinetic properties.[14][15] The hydrazine group is a potent nucleophile and a precursor for the formation of nitrogen-containing heterocycles, most notably pyrazoles.

The compound readily participates in several reaction types:

-

Substitution: The terminal nitrogen can act as a nucleophile to form new C-N bonds, a cornerstone of its use in building larger molecules.

-

Oxidation/Reduction: The hydrazine moiety can be oxidized or reduced to yield different nitrogen-based functional groups.[13]

-

Cyclization/Condensation: It is frequently used in condensation reactions with dicarbonyl compounds or their equivalents to form heterocyclic rings.

Caption: Key structural features and their synthetic relevance.

Section 2: Synthesis and Characterization

General Synthetic Approach

(Tetrahydrofuran-3-yl)hydrazine and its salts are typically prepared through multi-step sequences. A common industrial approach involves the use of a protected hydrazine precursor to control reactivity, followed by a deprotection step. A patent for the synthesis of the (S)-enantiomer outlines a process involving the hydrolysis or hydrogenation of a protected hydrazine compound.[16] This ensures that the highly reactive hydrazine is only revealed in the final stages, minimizing side reactions.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. anaxlab.com [anaxlab.com]

- 4. 158001-24-2|(Tetrahydrofuran-3-yl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 158 001-24-2 | Sigma-Aldrich [sigmaaldrich.com]

- 7. (Tetrahydro-furan-3-yl)-hydrazine hydrochloride | 158001-24-2 [sigmaaldrich.com]

- 8. 158001-24-2|(Tetrahydrofuran-3-yl)hydrazine hydrochloride| Ambeed [ambeed.com]

- 9. (S)-(TETRAHYDROFURAN-3-YL)HYDRAZINE HYDROCHLORIDE [cymitquimica.com]

- 10. chemwhat.com [chemwhat.com]

- 11. arctomsci.com [arctomsci.com]

- 12. (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride, CAS No. 1364632-45-0 - iChemical [ichemical.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]

A Technical Guide to the Molecular Structure and Application of (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride

Introduction: A Versatile Heterocyclic Building Block

(Tetrahydrofuran-3-yl)hydrazine dihydrochloride (CAS No: 1211514-64-5) is a heterocyclic organic compound of significant interest to the pharmaceutical and drug discovery sectors.[1] It serves as a crucial and versatile intermediate in the synthesis of complex, biologically active molecules.[1][2] Its structure, which combines a saturated tetrahydrofuran (THF) ring with a reactive hydrazine moiety, provides a unique scaffold for chemical modification.[1] This guide offers an in-depth analysis of its molecular structure, the implications of its dihydrochloride salt form, and its functional role in the synthesis of advanced therapeutic agents, such as phosphodiesterase 9 (PDE9) inhibitors and 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, which have shown promise in treating neurodegenerative diseases, heart failure, and cancer.[1][2][3]

Elucidation of the Core Molecular Structure

The chemical identity and reactivity of this compound stem from three distinct structural features: the tetrahydrofuran ring, the hydrazine functional group, and its formulation as a dihydrochloride salt.

-

The Tetrahydrofuran (THF) Ring : The five-membered saturated ether ring is a common motif in medicinal chemistry.[4] Its presence imparts a degree of conformational rigidity and influences the overall polarity and solubility of the parent molecule. The attachment point at the 3-position is a key feature.

-

The Hydrazine Moiety (-NHNH₂) : This functional group is a potent nucleophile and a precursor for the formation of various nitrogen-containing heterocycles. The hydrazine group is the primary site of reactivity, allowing this compound to serve as a key building block in condensation reactions.[1]

-

Dihydrochloride Salt Form : The two basic nitrogen atoms of the hydrazine group are protonated by two equivalents of hydrochloric acid (HCl). This salt formation is a critical aspect of the compound's practical utility, significantly enhancing its stability and aqueous solubility compared to the free base.

-

Chirality : The carbon atom at the 3-position of the THF ring is a stereocenter. Therefore, the compound can exist as a racemic mixture of (R)- and (S)-enantiomers or as a single, enantiopure form.[5][6] The specific stereochemistry is often critical for biological activity, making enantiomerically pure versions like (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride (CAS: 1364632-45-0) highly valuable in asymmetric synthesis.[1][3][5]

Caption: Core components of the this compound structure.

Physicochemical Properties and Structural Implications

The molecular structure directly dictates the compound's physical and chemical properties. The dihydrochloride salt form is particularly influential, converting the parent oily free base into a manageable crystalline solid.

| Property | Value | Source |

| CAS Number | 1211514-64-5 | [1] |

| Molecular Formula | C₄H₁₂Cl₂N₂O | [1][7] |

| Molecular Weight | 175.05 g/mol | [1][7] |

| Physical State | Solid | [1] |

| Chirality | Racemic (contains both R and S enantiomers) | N/A |

Expert Insight: From a process chemistry perspective, the dihydrochloride salt is highly advantageous. Its solid nature simplifies handling, weighing, and storage compared to a volatile or unstable free base. Furthermore, its enhanced solubility in polar protic solvents like water or alcohols can be leveraged for specific reaction conditions, while its insolubility in nonpolar organic solvents can be exploited for purification by precipitation.

Synthesis and Structural Validation

As a Senior Application Scientist, ensuring the identity and purity of key intermediates is paramount. A robust workflow combines a reliable synthetic route with a self-validating analytical protocol.

Synthetic Strategy Overview

The synthesis of (Tetrahydrofuran-3-yl)hydrazine and its salts typically involves the transformation of a precursor molecule where the 3-position of the THF ring is functionalized with a suitable leaving group. A patented method for producing the highly valuable (S)-enantiomer involves the hydrolysis or hydrogenation of a protected hydrazine compound, underscoring the importance of stereocontrolled synthesis for pharmaceutical applications.[3] The choice of solvent, temperature, and pressure are critical parameters optimized to maximize yield and purity.[3]

A Self-Validating Analytical Workflow

To unambiguously confirm the structure and purity of a synthesized batch of this compound, a multi-technique approach is essential. This workflow ensures that the material meets the stringent quality requirements for use in drug development.

Step-by-Step Protocol:

-

Mass Spectrometry (MS):

-

Objective: Confirm the molecular weight of the parent cation (C₄H₁₁N₂O⁺).

-

Methodology: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water) and analyze using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

-

Expected Result: A prominent peak at m/z ≈ 103.08, corresponding to the [M+H]⁺ of the free base.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: Elucidate the precise atomic connectivity and chemical environment of all protons and carbons.

-

Methodology: Dissolve the sample in a deuterated solvent such as DMSO-d₆ or D₂O and acquire ¹H NMR, ¹³C NMR, and 2D spectra (e.g., COSY, HSQC).[2]

-

Expected Result: The ¹H NMR spectrum will show characteristic signals for the THF ring protons and the exchangeable hydrazine protons. The ¹³C NMR will show four distinct signals corresponding to the carbons of the THF-hydrazine backbone. 2D NMR confirms the connectivity between protons and carbons.

-

-

Purity Assessment (HPLC):

-

Objective: Quantify the purity of the compound and identify any potential impurities.

-

Methodology: Develop a High-Performance Liquid Chromatography (HPLC) method, typically using a reverse-phase C18 column with a mobile phase of water and acetonitrile containing a suitable buffer.

-

Expected Result: A single major peak corresponding to the target compound, with purity typically expected to be >95%.

-

Caption: A self-validating workflow for confirming compound identity and purity.

The Structural Basis of its Utility in Drug Discovery

The value of this compound lies in its role as a synthon—a molecular fragment designed for building larger, more complex molecules. The nucleophilic hydrazine group is the key to its utility, readily participating in reactions to form stable heterocyclic rings, which are prevalent in pharmaceuticals.

A prime example is its use in constructing the pyrazole ring of 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives.[1][3] In this context, the hydrazine moiety reacts with a diketone or a similar precursor to form the fused pyrazole ring system, which is the core pharmacophore responsible for the desired biological activity, such as the inhibition of the PDE9 enzyme.[1][2]

Caption: Role as a key building block in the synthesis of a PDE9 inhibitor scaffold.

Conclusion

This compound is more than a simple chemical intermediate; it is a well-designed molecular tool for pharmaceutical development. Its structure, featuring a chiral THF scaffold and a reactive hydrazine group, offers a reliable starting point for complex syntheses. The dihydrochloride salt form provides significant practical benefits in terms of stability, solubility, and handling. Understanding the interplay between these structural features is essential for researchers and scientists aiming to leverage this potent building block in the creation of next-generation therapeutics.

References

- Benchchem, "this compound | CAS 1211514-64-5," Benchchem,

- Benchchem, "this compound | CAS 1211514-64-5," Benchchem,

- PubChem, "(S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride | C4H11ClN2O | CID 89599172," PubChem,

- CymitQuimica, "(S)-(TETRAHYDROFURAN-3-YL)HYDRAZINE HYDROCHLORIDE," CymitQuimica,

- ChemWhat, "(S)-(tetrahydrofuran-3-yl)

- BLD Pharm, "1221722-22-0 | ((Tetrahydrofuran-3-yl)methyl)hydrazine dihydrochloride," BLD Pharm,

- Achmem, "(R)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride," Achmem,

- BLD Pharm, "158001-24-2 | (Tetrahydrofuran-3-yl)hydrazine hydrochloride," BLD Pharm,

- Google Patents, "WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)

- Fisher Scientific, "this compound, 95% Purity, C4H12Cl2N2O, 1 gram," Fisher Scientific,

- ResearchGate, "Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies," ResearchG

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride | C4H11ClN2O | CID 89599172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. achmem.com [achmem.com]

- 7. calpaclab.com [calpaclab.com]

The Pivotal Role of the (Tetrahydrofuran-3-yl)hydrazine Moiety in the Mechanism of Action of Novel Therapeutics: A Technical Guide

For Immediate Release

A Deep Dive into the Mechanistic Contributions of a Key Chemical Scaffold in Drug Discovery

This technical guide offers an in-depth exploration of the mechanism of action of (Tetrahydrofuran-3-yl)hydrazine dihydrochloride, not as a standalone therapeutic, but as a critical structural moiety that underpins the efficacy of a new generation of targeted therapies. For researchers, scientists, and drug development professionals, this document elucidates the nuanced contributions of both the tetrahydrofuran and hydrazine components to the biological activity of advanced drug candidates, with a focus on phosphodiesterase 9 (PDE9) inhibitors and pyrazolo[4,3-c]quinoline derivatives.

Introduction: A Versatile Building Block for Targeted Therapies

This compound has emerged as a valuable intermediate in medicinal chemistry, primarily recognized for its role in the synthesis of potent and selective inhibitors of phosphodiesterase 9 (PDE9) and a class of pyrazolo[4,3-c]quinoline derivatives with significant anti-inflammatory and neuroprotective properties. The inherent chemical functionalities of this compound—a reactive hydrazine group and a structurally significant tetrahydrofuran (THF) ring—provide a powerful platform for constructing complex molecules with tailored pharmacological profiles. This guide will dissect the mechanistic contributions of this scaffold in these two promising classes of therapeutics.

The Mechanistic Significance of the Hydrazine Moiety: Formation of the Core Pyrazole Scaffold

The hydrazine group of (Tetrahydrofuran-3-yl)hydrazine is a key reactive handle that enables the construction of heterocyclic ring systems, most notably the pyrazole ring. This is a foundational step in the synthesis of both PDE9 inhibitors and pyrazolo[4,3-c]quinoline derivatives.

In PDE9 Inhibitors: The Pyrazolopyrimidinone Pharmacophore

In the context of PDE9 inhibitors, the hydrazine moiety is instrumental in forming the pyrazolo[3,4-d]pyrimidinone scaffold. This core structure is essential for high-affinity binding to the PDE9 active site. The pyrazole ring, formed from the hydrazine precursor, establishes critical interactions with key amino acid residues that govern inhibitor potency and selectivity.

In Pyrazolo[4,3-c]quinoline Derivatives: A Platform for Diverse Biological Activity

Similarly, in the synthesis of pyrazolo[4,3-c]quinolines, the hydrazine group is a precursor to the pyrazole portion of the fused heterocyclic system. This pyrazole ring serves as a central scaffold from which various substituents can be appended, leading to a diverse range of biological activities, including anti-inflammatory and neuroprotective effects.

The Role of the Tetrahydrofuran Ring: A Key to Affinity and Selectivity

The tetrahydrofuran (THF) ring, while seemingly a simple cyclic ether, plays a crucial role in fine-tuning the pharmacological properties of the final drug molecule. Its contribution can be understood through its influence on molecular conformation and its direct interactions with the target protein.

Contribution to PDE9 Inhibition

While crystal structures of PDE9 in complex with inhibitors containing the precise (S)-(Tetrahydrofuran-3-yl) moiety are not publicly available, analysis of structurally related inhibitors, including those with tetrahydropyran rings, provides valuable insights.[1] The THF ring is hypothesized to occupy a specific hydrophobic pocket within the PDE9 active site.

Key Hypothesized Interactions:

-

Hydrophobic Interactions: The aliphatic carbons of the THF ring can engage in van der Waals interactions with nonpolar residues in the enzyme's binding pocket, contributing to the overall binding affinity.

-

Hydrogen Bonding: The ether oxygen of the THF ring is a potential hydrogen bond acceptor. This interaction, likely with a donor residue or a structured water molecule in the active site, can significantly enhance the inhibitor's potency and selectivity.[2]

The stereochemistry of the THF ring, typically the (S)-enantiomer, is critical for optimal positioning within the binding site to maximize these favorable interactions.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

(from Hydrazine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinoline_or_Pyrimidinone [label="Quinoline/Pyrimidinone Scaffold"];

(e.g., Gln453)"]; Pi_Stacking_Residue [label="π-Stacking Residue (e.g., Phe456)"]; }

} Hypothesized binding interactions of a derivative.

Contribution to Anti-inflammatory and Neuroprotective Effects of Pyrazolo[4,3-c]quinolines

The anti-inflammatory mechanism of pyrazolo[4,3-c]quinoline derivatives involves the inhibition of nitric oxide (NO) production and the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3] Their neuroprotective effects are attributed to the suppression of pro-inflammatory cytokines and the modulation of oxidative stress pathways.[4][5]

The (Tetrahydrofuran-3-yl) moiety in these compounds is believed to contribute to their biological activity by:

-

Modulating Physicochemical Properties: The THF ring can influence the molecule's solubility, lipophilicity, and metabolic stability, which are critical for bioavailability and reaching the target tissues, including the central nervous system for neuroprotection.

-

Orienting Key Functional Groups: The conformationally constrained THF ring helps to position other pharmacophoric elements of the molecule for optimal interaction with their biological targets.

-

Direct Target Interactions: Similar to its role in PDE9 inhibitors, the THF ring may engage in specific hydrophobic and/or hydrogen bonding interactions with the active sites of enzymes like iNOS or COX-2, or with other protein targets involved in inflammatory and neurodegenerative pathways.

Experimental Protocols

To elucidate the mechanism of action of novel compounds derived from (Tetrahydrofuran-3-yl)hydrazine, a series of in vitro and cell-based assays are essential.

Synthesis of a Representative Pyrazolo[3,4-d]pyrimidinone PDE9 Inhibitor

Step 1: Synthesis of the Pyrazole Intermediate

-

To a solution of (S)-(Tetrahydrofuran-3-yl)hydrazine dihydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., triethylamine) to neutralize the hydrochloride salts.

-

Add an appropriate β-ketoester, such as ethyl 2-cyano-3-ethoxyacrylate, to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and isolate the resulting ethyl 5-amino-1-((S)-tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylate by filtration or extraction.

Step 2: Formation of the Pyrazolopyrimidinone Ring

-

Dissolve the pyrazole intermediate from Step 1 in formamide.

-

Heat the mixture at a high temperature (e.g., 180-200 °C) for several hours.

-

Upon cooling, the pyrazolo[3,4-d]pyrimidin-4(5H)-one product will precipitate.

-

Collect the solid by filtration and purify by recrystallization or column chromatography.

dot graph LR { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

(PDE9 Inhibitor Core)"];

} Synthetic workflow for the core of a PDE9 inhibitor.

In Vitro PDE9 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human PDE9.

Materials:

-

Recombinant human PDE9A enzyme

-

[³H]-cGMP (cyclic guanosine monophosphate)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom nucleotidase

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the assay buffer, the test compound, and the PDE9A enzyme.

-

Initiate the reaction by adding [³H]-cGMP.

-

Incubate the plate at 30 °C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding snake venom nucleotidase, which will hydrolyze the [³H]-GMP product to [³H]-guanosine.

-

Separate the unreacted [³H]-cGMP from the [³H]-guanosine product using an ion-exchange resin.

-

Measure the amount of [³H]-guanosine using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by nonlinear regression analysis.

Cell-Based Nitric Oxide (NO) Production Assay

Objective: To assess the anti-inflammatory potential of a pyrazolo[4,3-c]quinoline derivative by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM cell culture medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Griess reagent (for NO measurement)

-

Test compound

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration (a stable metabolite of NO) using a sodium nitrite standard curve.

-

Determine the IC50 value for the inhibition of NO production.

Quantitative Data Summary

| Compound Class | Target/Activity | Key Moiety Contribution | Representative IC50 Range |

| Pyrazolopyrimidinones | PDE9 Inhibition | Hydrazine: Forms the core pyrazole ring for essential binding. THF: Occupies a hydrophobic pocket, potentially forming H-bonds, enhancing affinity and selectivity. | Low nanomolar to micromolar |

| Pyrazolo[4,3-c]quinolines | Anti-inflammatory (NO Inhibition) | Hydrazine: Forms the central pyrazole scaffold. THF: Influences physicochemical properties and may interact with inflammatory targets. | Sub-micromolar to micromolar[3] |

| Pyrazolo[4,3-c]quinolines | Neuroprotection | Hydrazine: Forms the core pyrazole structure. THF: May enhance blood-brain barrier penetration and interact with neuroinflammatory targets. | Activity-dependent |

Conclusion

This compound is more than just a synthetic intermediate; it is a key architectural element that imparts significant mechanistic advantages to the final drug molecules. The hydrazine moiety provides the foundation for the core pyrazole scaffold, which is crucial for establishing high-affinity interactions with the target protein. The tetrahydrofuran ring, in turn, acts as a critical modulator of potency and selectivity by engaging in specific, favorable interactions within the target's binding site and by influencing the overall physicochemical properties of the compound. A thorough understanding of the distinct roles of these two components is paramount for the rational design and optimization of novel therapeutics in areas such as neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.

References

- Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis. PubMed Central.

- Structural Asymmetry of Phosphodiesterase-9A and a Unique Pocket for Selective Binding of a Potent Enantiomeric Inhibitor. PubMed Central.

- The M-pocket for inhibitor binding. (A) Surface model of the M-pocket...

- Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis. PubMed Central.

- Structure-based discovery of highly selective phosphodiesterase-9A inhibitors and implications for inhibitor design. PubMed Central.

- Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. PubMed.

- Chemical structures of PDE9 inhibitors assessed in this study (*, chiral carbon).

- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production.

- Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding. PubMed.

- Computational Study on Selective PDE9 Inhibitors on PDE9-Mg/Mg, PDE9-Zn/Mg, and PDE9-Zn/Zn Systems. MDPI.

- The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. PubMed.

- Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives.

- An overview of phosphodiesterase 9 inhibitors: Insights from skeletal structure, pharmacophores, and therapeutic potential. PubMed.

- Selected literature reported chemical structures of PDE9 inhibitors...

- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed.

- 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investig

- Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its deriv

- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investig

- Neuroprotection by Drugs, Nutraceuticals and Physical Activity. MDPI.

- Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material).

- Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies.

Sources

- 1. Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Strategic Deployment of (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride in Modern Medicinal Chemistry

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond the Building Block – A Strategic Asset in Scaffold Design

In the intricate tapestry of medicinal chemistry, the selection of starting materials and intermediates is a critical determinant of a drug discovery program's success. (Tetrahydrofuran-3-yl)hydrazine dihydrochloride (CAS Number: 1211514-64-5) has emerged not merely as another chemical entity, but as a strategic building block for the synthesis of complex heterocyclic scaffolds with significant therapeutic potential.[1][2][3][4][5] This guide provides an in-depth technical analysis of its role, applications, and the underlying chemical principles that make it a valuable tool for the modern medicinal chemist. We will delve into its application in the synthesis of potent enzyme inhibitors, exploring the nuanced contributions of both its hydrazine and tetrahydrofuran components to biological activity.

Core Chemical Attributes and Synthetic Utility

This compound is a salt of a substituted hydrazine, presenting as a stable, solid material amenable to a variety of reaction conditions. Its core utility lies in the reactive hydrazine moiety, a versatile functional group that serves as a linchpin for the construction of nitrogen-containing heterocycles.[2]

The primary application of this reagent is in the synthesis of pyrazole rings, a privileged scaffold in medicinal chemistry found in numerous approved drugs.[6] The classical and most relevant synthetic route is the Knorr pyrazole synthesis and its variations, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

Visualizing the Core Reaction: Pyrazole Synthesis

Below is a generalized workflow for the construction of a pyrazole ring, a foundational reaction for the application of (Tetrahydrofuran-3-yl)hydrazine.

Caption: Generalized Knorr Pyrazole Synthesis Workflow.

This cyclocondensation reaction is the cornerstone of this building block's utility, enabling the creation of a stable, aromatic pyrazole ring appended with a tetrahydrofuran moiety. This tetrahydrofuran group is not a passive spectator; it plays a crucial role in modulating the physicochemical and pharmacological properties of the final molecule.

Key Therapeutic Applications and Target Classes

The strategic value of this compound is best illustrated through its application in the synthesis of inhibitors for two key enzyme classes: Phosphodiesterase 9 (PDE9) and Checkpoint Kinase 1 (Chk1).

Phosphodiesterase 9 (PDE9) Inhibitors for Neurodegenerative Diseases

Phosphodiesterase 9 (PDE9) is a critical enzyme in the brain that degrades cyclic guanosine monophosphate (cGMP), a second messenger vital for neuronal signaling and synaptic plasticity. Inhibition of PDE9 elevates cGMP levels, a therapeutic strategy being explored for cognitive enhancement in conditions like Alzheimer's disease.[7] (Tetrahydrofuran-3-yl)hydrazine is a key precursor for the synthesis of pyrazolopyrimidinone-based PDE9 inhibitors.[2][7]

The pyrazole ring, formed from the hydrazine, serves as a core scaffold that anchors the inhibitor within the active site of the PDE9 enzyme.[8]

Pyrazolo[4,3-c]quinoline Derivatives as Anti-Inflammatory and Anti-Cancer Agents

The pyrazolo[4,3-c]quinoline scaffold is a versatile pharmacophore with a broad range of biological activities, including anti-inflammatory and anti-cancer properties.[9][10] Derivatives of this class have been identified as potent inhibitors of Checkpoint Kinase 1 (Chk1), a crucial regulator of the cell cycle and a target in cancer therapy.[9] Additionally, certain pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO).[10]

The synthesis of these complex tricyclic systems often involves the initial formation of a pyrazole ring from a hydrazine derivative, which is then elaborated to construct the fused quinoline system.[9]

The Dual-Role Moiety: Dissecting the Pharmacological Contribution

The efficacy of molecules derived from this compound stems from the distinct and synergistic contributions of its two key structural features: the pyrazole ring and the tetrahydrofuran (THF) moiety.

The Pyrazole Core: A Versatile Anchor

The pyrazole ring is a bioisostere of the pyrimidine ring and can engage in a variety of non-covalent interactions within a protein's active site. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the aromatic ring itself can participate in π-π stacking and hydrophobic interactions.[6] In the context of PDE9 inhibitors, the pyrazole fused to a pyrimidinone core forms a planar system that makes crucial interactions with key amino acid residues, such as phenylalanine, in the enzyme's active site.[8]

The Tetrahydrofuran (THF) Moiety: A Modulator of Potency and Properties

The THF ring is a prevalent motif in a number of FDA-approved pharmaceuticals and natural products.[8] Its inclusion is not arbitrary; the oxygen atom in the THF ring is a potent hydrogen bond acceptor, capable of forming strong interactions with donor groups on the protein target. This can significantly enhance binding affinity and, consequently, inhibitory potency.

Furthermore, the THF moiety influences the physicochemical properties of the molecule. It can improve aqueous solubility compared to a more lipophilic carbocyclic analogue (e.g., cyclopentane), which is a desirable attribute for drug candidates. The non-planar, flexible nature of the THF ring can also allow the substituent to adopt an optimal conformation for binding within a constrained active site.

Structure-Activity Relationship (SAR) Insights

Studies on various inhibitor classes have demonstrated the importance of the THF moiety. For instance, in a series of pyrazolo[4,3-c]pyridine inhibitors, modifications to the solvent-exposed regions of the molecule, where a THF group could be positioned, were critical for activity.[11] The ability of the THF oxygen to interact with water or polar residues at the edge of a binding pocket can be a key design element for improving potency and selectivity.

Experimental Protocols: A Representative Synthetic Workflow

While specific, proprietary synthetic routes for marketed drugs are often not fully disclosed, a representative protocol for the synthesis of a pyrazole-containing scaffold can be constructed based on established chemical principles and published methodologies. The following is a generalized, multi-step workflow illustrating the use of this compound.

Workflow: Synthesis of a Tetrahydrofuran-Substituted Pyrazolopyrimidinone

Caption: Representative synthesis of a pyrazolopyrimidinone core.

Step 1: Pyrazole Ring Formation (Knorr-type Cyclization)

-

To a solution of sodium ethoxide in absolute ethanol, add this compound. Stir at room temperature to form the free hydrazine base in situ.

-

Add a 1,3-dicarbonyl equivalent, such as ethyl 2-ethoxymethylene-3-oxobutanoate, dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture, neutralize with a suitable acid (e.g., acetic acid), and concentrate under reduced pressure.

-

Purify the resulting pyrazole intermediate, for example, ethyl 5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylate, by column chromatography or recrystallization.

Step 2: Pyrimidinone Ring Annulation

-

Dissolve the purified pyrazole intermediate from Step 1 in a suitable solvent such as formamide.

-

Add a base, for example, sodium methoxide, and heat the reaction mixture.

-

The reaction involves an intramolecular cyclization to form the fused pyrimidinone ring.

-

Monitor the reaction for completion.

-

Work-up typically involves quenching the reaction with water and filtering the precipitated solid product.

-

The final pyrazolopyrimidinone product can be further purified by recrystallization from an appropriate solvent system.

This generalized protocol highlights the straightforward, two-step process to access the core pyrazolopyrimidinone scaffold, which can then be further functionalized to produce a library of potential PDE9 inhibitors.

Conclusion and Future Outlook

This compound is a prime example of a "smart" building block in medicinal chemistry. Its pre-installed, functionally important tetrahydrofuran moiety and its capacity to readily form the versatile pyrazole scaffold make it an efficient and strategic choice for the synthesis of complex, biologically active molecules. The dual functionality of the resulting structures—the pyrazole core for anchoring and the THF group for modulating potency and physicochemical properties—provides a solid foundation for lead optimization. As our understanding of target biology deepens, the demand for sophisticated, three-dimensionally complex scaffolds will continue to grow. Intermediates like this compound, which offer a direct route to such structures, will undoubtedly remain a cornerstone of innovative drug discovery programs.

References

- Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central.

- This compound, 95% Purity, C4H12Cl2N2O, 1 gram. CP Lab Safety.

- Design, synthesis and evaluation of pyrazolopyrimidinone derivatives as novel PDE9A inhibitors for treatment of Alzheimer's disease. PubMed.

- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. National Institutes of Health.

- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications.

- Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives. ResearchGate.

- 1-(tetrahydrofuran-3-yl)hydrazine dihydrochloride | 1211514-64-5. Chemical Register.

- Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.

- Pyrazoloquinoline derivative as pde9 inhibitors. Google Patents.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.

- Computational Study on Selective PDE9 Inhibitors on PDE9-Mg/Mg, PDE9-Zn/Mg, and PDE9-Zn/Zn Systems. MDPI.

- Coupling of conformational dynamics and inhibitor binding in the phosphodiesterase-5 family. PubMed.

- Coupling of conformational dynamics and inhibitor binding in the phosphodiesterase‐5 family. PubMed Central.

- [3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP. PubMed.

- Influence of tetrahydrofuran on reactivity, aggregation, and aggregate structure of dimethylcuprates in diethyl ether. PubMed.

- Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ResearchGate.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-(tetrahydrofuran-3-yl)hydrazine dihydrochloride | 1211514-64-5 [chemicalbook.com]

- 5. (tetrahydro-3-furanyl)Hydrazine dihydrochloride (CAS No. 1211514-64-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of pyrazolopyrimidinone derivatives as novel PDE9A inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydrofuran-3-yl)hydrazine dihydrochloride, a heterocyclic hydrazine derivative, has emerged as a critical building block in modern medicinal chemistry. Its structural features, particularly the chiral tetrahydrofuran moiety, make it a valuable synthon for the development of complex, biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this compound. We will delve into detailed experimental protocols, explore the causality behind synthetic choices, and discuss its pivotal role in the synthesis of therapeutic agents, most notably as a key intermediate in the development of phosphodiesterase 9 (PDE9) inhibitors.

Introduction: The Rise of a Versatile Intermediate

This compound (C₄H₁₂Cl₂N₂O, M.W. 175.05 g/mol ) is a chemical intermediate of significant interest in the pharmaceutical industry. Its utility lies in the unique combination of a hydrophilic tetrahydrofuran ring and a reactive hydrazine functional group. This structure serves as a versatile scaffold for the synthesis of a wide array of more complex molecules, particularly those with therapeutic potential.

The primary driver behind the recent surge in interest in this compound is its integral role in the synthesis of potent and selective inhibitors of phosphodiesterase 9 (PDE9). PDE9 inhibitors are a class of drugs under investigation for the treatment of various disorders, including neurodegenerative diseases like Alzheimer's and cognitive disorders.[1] The (S)-enantiomer of (tetrahydrofuran-3-yl)hydrazine is a particularly sought-after precursor for the construction of the fused pyrazole ring system found in many 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, a prominent class of PDE9 inhibitors.[1]

This guide will trace the path of this compound from its synthetic origins to its current status as a key player in drug discovery.

Historical Context and Discovery

While the precise moment of the first synthesis of (tetrahydrofuran-3-yl)hydrazine is not prominently documented in early chemical literature, its emergence is intrinsically linked to the broader history of hydrazine chemistry and the development of heterocyclic compounds in medicinal chemistry. The foundational work on hydrazines was laid in the late 19th century by pioneering chemists Emil Fischer and Theodor Curtius. Their investigations into the synthesis and reactivity of hydrazine derivatives opened the door for the creation of a vast array of substituted hydrazines with diverse applications.

The more recent and specific interest in (tetrahydrofuran-3-yl)hydrazine appears to have been driven by the quest for novel pharmaceutical agents. Its utility as a key intermediate for PDE9 inhibitors is extensively detailed in patent literature from the 2010s. For instance, US Patent 8,563,565 and the subsequent WO2016021192A1 describe the synthesis and application of (S)-(tetrahydrofuran-3-yl)hydrazine in the preparation of 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives.[1] These patents highlight the importance of this specific chiral hydrazine in achieving the desired biological activity and represent a significant milestone in its documented history. While these patents provide detailed synthetic procedures, they build upon established principles of organic synthesis, suggesting that the racemic form of the compound may have been synthesized earlier, though perhaps not with the same level of documented application.

Synthetic Methodologies: A Technical Deep Dive

The synthesis of this compound, particularly its enantiomerically pure forms, requires a multi-step approach. The choice of synthetic route is often dictated by the desired stereochemistry, scalability, and the avoidance of hazardous reagents.

General Synthetic Strategy

A common and effective strategy for the synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine involves the use of a chiral starting material and a protected hydrazine equivalent. The following workflow provides a conceptual overview of a typical synthesis.

Caption: Generalized workflow for the synthesis of (S)-(Tetrahydrofuran-3-yl)hydrazine.

Detailed Experimental Protocol (Adapted from WO2016021192A1)

This protocol outlines a robust method for the preparation of (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride. The rationale behind each step is provided to offer deeper insight into the experimental design.

Step 1: Preparation of (S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate

-

Reaction: Nucleophilic substitution of an activated (R)-tetrahydrofuran-3-yl derivative with a protected hydrazine.

-

Procedure:

-

To a solution of tri-tert-butyl hydrazine-1,1,2-tricarboxylate in a suitable solvent such as dimethylsulfoxide (DMSO), add a base like cesium carbonate.

-

Stir the mixture at room temperature to facilitate the formation of the hydrazine anion.

-

Add (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (a tosylated derivative of (R)-3-hydroxytetrahydrofuran) to the reaction mixture.

-

Heat the reaction to approximately 50-55°C and monitor for completion by a suitable analytical method like HPLC.

-

Upon completion, cool the reaction and perform an aqueous workup, extracting the product with an organic solvent (e.g., methyl tert-butyl ether).

-

Purify the crude product by recrystallization to obtain the desired protected hydrazine derivative.[1]

-

-

Causality: The use of a tosylate as a leaving group on the tetrahydrofuran ring provides a good substrate for SN2 reaction with the protected hydrazine nucleophile. The bulky tri-tert-butyl hydrazine-1,1,2-tricarboxylate is used to prevent multiple alkylations and to control the reactivity of the hydrazine. Cesium carbonate is an effective base for deprotonating the protected hydrazine.

Step 2: Deprotection and Formation of the Dihydrochloride Salt

-

Reaction: Acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting groups.

-

Procedure:

-

Dissolve the (S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate in a suitable solvent like methanol.

-

Cool the solution to 0-10°C.

-

Slowly add concentrated hydrochloric acid, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by thin-layer chromatography (TLC).

-

Distill off the solvent under reduced pressure.

-

The resulting solid is the desired (S)-(tetrahydrofuran-3-yl)hydrazine dihydrochloride.[1]

-

-

Causality: Concentrated hydrochloric acid serves a dual purpose: it catalyzes the removal of the acid-labile Boc protecting groups and provides the chloride counterions to form the stable dihydrochloride salt of the product. The low temperature during the initial addition of acid is to control the exothermicity of the reaction.

| Parameter | Step 1: Substitution | Step 2: Deprotection & Salt Formation |

| Key Reagents | Tri-tert-butyl hydrazine-1,1,2-tricarboxylate, (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate, Cesium Carbonate | Concentrated Hydrochloric Acid, Methanol |

| Solvent | Dimethylsulfoxide (DMSO) | Methanol |

| Temperature | 50-55°C | 0-10°C initially, then room temperature |

| Reaction Time | Monitored to completion (typically several hours) | ~20 hours |

| Workup | Aqueous extraction | Solvent evaporation |

| Purification | Recrystallization | Not typically required after evaporation |

| Final Product | (S)-tri-tert-butyl 2-(tetrahydrofuran-3-yl)hydrazine-1,1,2-tricarboxylate | (S)-(tetrahydrofuran-3-yl)hydrazine dihydrochloride |

Table 1: Summary of Reaction Parameters for the Synthesis of (S)-(Tetrahydrofuran-3-yl)hydrazine Dihydrochloride.

Application in Drug Discovery: The Synthesis of a PDE9 Inhibitor

The primary application of this compound is in the synthesis of 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives. These compounds are potent PDE9 inhibitors. The hydrazine moiety is crucial for the formation of the pyrazole ring of the final product.

The following diagram illustrates the key cyclization step where (tetrahydrofuran-3-yl)hydrazine is utilized.

Caption: Condensation reaction to form the PDE9 inhibitor core.

A general procedure for this transformation involves the reaction of a suitably substituted quinoline derivative (often containing a nitrile and a leaving group) with (tetrahydrofuran-3-yl)hydrazine in a solvent like acetic acid at elevated temperatures. The hydrazine undergoes a condensation and subsequent cyclization to form the fused pyrazole ring system.

Conclusion and Future Outlook

This compound has transitioned from a relatively obscure chemical intermediate to a valuable tool in the arsenal of medicinal chemists. Its history is intertwined with the development of sophisticated synthetic methods and the pursuit of novel therapeutics. The detailed synthetic protocols, particularly for the enantiomerically pure forms, have enabled its use in the development of promising drug candidates, especially in the area of neurodegenerative diseases.

As research into PDE9 and other therapeutic targets continues, the demand for versatile and stereochemically defined building blocks like (tetrahydrofuran-3-yl)hydrazine is likely to grow. Future research may focus on developing more efficient and greener synthetic routes to this compound, as well as exploring its application in the synthesis of other classes of biologically active molecules. The story of this compound is a testament to how the development of a single, well-designed chemical entity can have a significant impact on the advancement of drug discovery.

References

- This compound | CAS 1211514-64-5 - Benchchem. URL

- Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. WO2016021192A1. URL

Sources

(Tetrahydrofuran-3-yl)hydrazine dihydrochloride chemical formula and weight

An In-depth Technical Guide to (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride: Properties, Synthesis, and Application in Modern Drug Discovery

Abstract

This compound has emerged as a pivotal chemical building block in medicinal chemistry and pharmaceutical research. Its unique structural combination of a tetrahydrofuran (THF) ring and a reactive hydrazine moiety makes it a versatile intermediate for synthesizing complex, biologically active molecules. This guide provides a comprehensive overview of its core physicochemical properties, discusses its synthetic relevance, and offers a practical, field-proven protocol for its application in heterocyclic synthesis. Primarily intended for researchers, chemists, and drug development professionals, this document synthesizes technical data with mechanistic insights to facilitate its effective use in the laboratory.

Core Physicochemical Properties and Structural Analysis

This compound is valued for its specific chemical architecture, which serves as a scaffold for further modification. The dihydrochloride salt form generally enhances stability and solubility in polar solvents, which is advantageous for reaction setup.

The fundamental properties of the compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₄H₁₂Cl₂N₂O | [1][2] |

| Molecular Weight | 175.05 g/mol | [1][2] |

| CAS Number | 1211514-64-5 | [1][2] |

| Synonym | 1-(tetrahydrofuran-3-yl)hydrazine dihydrochloride | [2] |

| Form | Solid | [1] |

The presence of the hydrazine group (-NHNH₂) provides two nucleophilic nitrogen centers, making it a potent reactant for forming carbon-nitrogen bonds. This is the key to its utility in constructing nitrogen-containing heterocycles, a common feature in many pharmaceutical agents. The THF ring, while seemingly simple, imparts specific steric and electronic properties to the molecule and can influence the pharmacokinetic profile of its derivatives.

Strategic Importance in Medicinal Chemistry

The primary application of this compound is as a precursor in the synthesis of advanced pharmaceutical intermediates. Its value is particularly evident in the development of enzyme inhibitors and modulators of cellular signaling pathways.

Key therapeutic areas where derivatives of this compound have shown promise include:

-

PDE9 Inhibitors: It is a crucial intermediate for synthesizing inhibitors of phosphodiesterase 9 (PDE9).[1][3] These inhibitors enhance cGMP signaling, a pathway vital for physiological processes, and are being investigated for treating conditions like heart failure and neurodegenerative disorders.[1][3][4]

-

Neuroprotective Agents: Modified derivatives have been explored for their potential in treating neurodegenerative diseases, such as Alzheimer's disease.[1][3] Research suggests these compounds may help reduce the formation of amyloid-beta plaques.[3]

-

Oncology: The scaffold is used to build 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, a class of compounds that have demonstrated potential in cancer therapy by modulating specific biological pathways.[3][4]

The general workflow for utilizing this building block in a drug discovery context is illustrated below.

Caption: Conceptual workflow for drug lead generation using the title compound.

Experimental Protocol: Synthesis of a Pyrazole Derivative

This section provides a detailed, self-validating protocol for a representative reaction: the synthesis of a substituted pyrazole via condensation with a 1,3-dicarbonyl compound. This reaction is foundational to creating many of the bioactive molecules mentioned previously.

Objective: To synthesize 1-(tetrahydrofuran-3-yl)-3,5-dimethyl-1H-pyrazole from this compound and acetylacetone.

Causality: The hydrazine moiety will undergo a condensation reaction with the two carbonyl groups of acetylacetone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. A base (triethylamine) is required to neutralize the dihydrochloride salt, liberating the free hydrazine for reaction.[1]

Materials and Reagents:

-

This compound (1.0 eq)

-

Acetylacetone (2,4-pentanedione) (1.1 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Ethanol (anhydrous, reaction solvent)

-

Ethyl acetate (EtOAc, for extraction and chromatography)

-

Hexanes (for chromatography)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.75 g, 10 mmol).

-

Add anhydrous ethanol (40 mL) to the flask. Stir to create a suspension.

-

-

Base Addition:

-

Slowly add triethylamine (3.06 mL, 22 mmol) to the suspension at room temperature.

-

Stir the mixture for 15 minutes. The triethylamine neutralizes the HCl, forming triethylammonium chloride and liberating the free hydrazine base. The suspension may become clearer.

-

-

Reagent Addition:

-

Add acetylacetone (1.13 mL, 11 mmol) dropwise to the reaction mixture.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 80°C) and maintain for 3-4 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% EtOAc/hexanes mobile phase) until the starting hydrazine is consumed.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate (50 mL) and saturated sodium bicarbonate solution (30 mL).

-

Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

-

Collect the organic layer. Extract the aqueous layer again with ethyl acetate (25 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.

-

-

Purification and Analysis:

-

Filter off the drying agent and concentrate the filtrate in vacuo.

-

Purify the crude product via flash column chromatography on silica gel, using a gradient of 10% to 40% ethyl acetate in hexanes.[1]

-

Combine the fractions containing the pure product (as identified by TLC) and concentrate to yield the final product as an oil or low-melting solid.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Sources

(Tetrahydrofuran-3-yl)hydrazine dihydrochloride solubility profile

An In-depth Technical Guide to the Solubility Profile of (Tetrahydrofuran-3-yl)hydrazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Key Intermediate

This compound (CAS: 1211514-64-5) is a vital chemical building block, primarily recognized for its role as a precursor in the synthesis of advanced pharmaceutical compounds.[1][2] Notably, it is a key intermediate in the development of 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, a class of molecules investigated for their potential in treating neurodegenerative diseases, and potent PDE9 inhibitors.[1][2] The journey from a promising intermediate to a viable drug candidate is profoundly influenced by its physicochemical properties, with solubility standing out as a cornerstone parameter.

A compound's solubility dictates its behavior in biological systems and influences critical drug development milestones, including formulation design, bioavailability, and the reliability of in vitro screening results.[3][4] Low aqueous solubility can lead to erratic absorption, underestimated toxicity, and ultimately, the failure of an otherwise potent therapeutic agent. This guide offers a comprehensive analysis of the solubility profile of this compound, blending theoretical principles with standardized experimental methodologies to provide a robust framework for its application in research and development.

Physicochemical Characteristics

Understanding the molecular structure of this compound is fundamental to predicting its solubility. The molecule incorporates a polar tetrahydrofuran (THF) ring, a reactive hydrazine group, and is supplied as a dihydrochloride salt.[2] This salt form is critical, as it significantly enhances the aqueous solubility compared to its free base counterpart.

| Property | Value |

| Molecular Formula | C₄H₁₂Cl₂N₂O[2][5] |

| Molecular Weight | 175.06 g/mol [2][5] |

| CAS Number | 1211514-64-5[5] |

| Physical State | Solid[1] |

The presence of nitrogen and oxygen atoms allows for extensive hydrogen bonding with protic solvents, while the overall polarity and ionic character conferred by the two hydrochloride molecules suggest a strong affinity for polar solvents, particularly water.

Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The adage "like dissolves like" provides a foundational principle: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[6]

-

Aqueous Solubility and the Salt Form : (Tetrahydrofuran-3-yl)hydrazine is a weak base. Its conversion to a dihydrochloride salt dramatically increases its polarity and favors dissolution in water. In an aqueous medium, the salt dissociates, and the protonated hydrazine moiety interacts strongly with water molecules through ion-dipole forces and hydrogen bonding.

-

Effect of pH : As the dihydrochloride salt of a weak base, the aqueous solubility of this compound is expected to be highly pH-dependent. In acidic to neutral solutions, the hydrazine group will remain protonated, maximizing solubility. As the pH increases into the alkaline range, the compound will be deprotonated to its less soluble free base form, likely leading to precipitation.

-

Solvent Polarity : Beyond water, solubility in organic solvents will vary based on their polarity and hydrogen bonding capability.

-

Polar Protic Solvents (e.g., methanol, ethanol): Good solubility is anticipated due to their ability to engage in hydrogen bonding with the hydrazine and ether functionalities.

-

Polar Aprotic Solvents (e.g., DMSO): These are also expected to be effective solvents, capable of dissolving the compound for stock solutions used in high-throughput screening.[3][4]

-

Non-polar Solvents (e.g., toluene, hexanes): Very low solubility is expected. Indeed, solvents like isopropyl alcohol and toluene are noted for their use in crystallization, a process that relies on low solubility of the target compound.[2]

-

Experimental Determination of Solubility: Protocols and Rationale

Determining solubility is not a one-size-fits-all process. The choice of method depends on the stage of drug discovery and the required accuracy.[7] Two primary types of solubility are measured: thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[7][8] It represents the true solubility of the most stable crystalline form of the compound and is crucial for late-stage development and formulation.[7] The most reliable method for its determination is the Shake-Flask method .[9][10]

-

Preparation : Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration : Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours).[3][9] This long incubation is critical to allow the system to reach a true thermodynamic equilibrium.[11]

-

Phase Separation : Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by high-speed centrifugation or filtration through a low-binding filter plate (e.g., Millipore Multiscreen solubility filter plates).[3][12]

-

Quantification : Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS) detection is the preferred analytical technique.[8][12] This approach is superior to direct UV spectroscopy as it can separate the parent compound from any potential impurities or degradants, ensuring accuracy.[12]

-

Data Analysis : Construct a calibration curve from standards of known concentrations to quantify the compound's concentration in the saturated solution. The result is reported in units such as µg/mL, mM, or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a high-throughput assessment used in the early stages of drug discovery for ranking and comparing large numbers of compounds.[3][7] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[3][8] This method is faster but often yields a higher, less precise value than thermodynamic solubility because it can generate supersaturated solutions or amorphous precipitates.[11][13]

-

Stock Solution : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[3]

-

Plate Setup : In a microtiter plate (e.g., 96- or 384-well), add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS).[14] This is typically done as a serial dilution to test a range of final compound concentrations.

-

Incubation : Mix and incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).[3][14]

-

Detection : Measure the extent of precipitation. Laser nephelometry is a common and efficient method that measures the scattering of light by suspended particles (precipitate) in the wells.[4][13] An increase in the nephelometric signal corresponds to lower solubility.

-

Data Analysis : The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to controls.

Caption: Workflow for Kinetic Solubility Determination.

Summary of Expected Solubility Profile

While specific experimental data for this compound is not publicly available, a qualitative profile can be constructed based on its chemical properties and the behavior of similar hydrazine salts.

| Solvent System | Temperature | pH | Expected Solubility | Rationale |

| Water | 25°C | < 7 | High | Dihydrochloride salt form is highly polar and ionic. |

| Phosphate-Buffered Saline (PBS) | 37°C | 7.4 | High to Moderate | Physiologically relevant buffer; solubility may be slightly lower than in acidic water but still significant. |

| Simulated Gastric Fluid (SGF) | 37°C | ~1.2 | Very High | Highly acidic environment ensures the compound remains fully protonated and ionized. |

| Simulated Intestinal Fluid (SIF) | 37°C | ~6.8 | High | Remains in a favorable pH range for the protonated species. |

| Ethanol / Methanol | 25°C | N/A | High | Polar protic solvents capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | 25°C | N/A | High | A powerful polar aprotic solvent, ideal for stock solutions. |

| Toluene / Hexanes | 25°C | N/A | Very Low / Insoluble | Non-polar solvents with weak solute-solvent interactions. |

Conclusion and Practical Implications for Drug Development

The solubility profile of this compound is dominated by its nature as a polar, dihydrochloride salt. It is expected to exhibit high solubility in aqueous media, particularly under acidic to neutral pH conditions, which is highly advantageous for its use in pharmaceutical research.

-

For Synthetic Chemists : Its solubility in polar organic solvents facilitates its use in various reaction conditions. Its low solubility in non-polar solvents like toluene can be exploited for purification via crystallization.[2]

-

For Formulation Scientists : The high intrinsic aqueous solubility simplifies the development of parenteral (injectable) or oral formulations, potentially avoiding the need for complex solubilization technologies.

-

For Biologists and Pharmacologists : High solubility ensures that the compound remains dissolved in aqueous assay buffers, leading to more reliable and reproducible data in in vitro screening campaigns. It minimizes the risk of compound precipitation, which can cause false-positive or false-negative results.

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). [Link]

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

- Hydrazine. Solubility of Things. [Link]

- ADME Solubility Assay. BioDuro. [Link]

- Kinetic Solubility Assays Protocol. AxisPharm. [Link]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- THE LOWER ALIPHATIC DERIV

- Experimental and Computational Methods Pertaining to Drug Solubility.

- Drug solubility: why testing early m

- Hydrazines. Wikipedia. [Link]

- (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride. PubChem. [Link]

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

- This compound, 95% Purity, C4H12Cl2N2O, 1 gram. Oakwood Chemical. [Link]

- Product Class 7: Hydrazines and Hydrazinium Salts. Science of Synthesis. [Link]

- Hydrazine. PubChem. [Link]

- Chemical Properties and Dissolution of Hydrazine Hydrate. Shenyang East Chemical Science-Tech Co., Ltd. [Link]

- Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.

- hydrazine sulf

- Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. [Link]

- (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride, CAS No. 1364632-45-0. iChemical. [Link]

- Tetrahydrofuran. Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. enamine.net [enamine.net]

- 4. rheolution.com [rheolution.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Spectroscopic C.V. of a Key Pharmaceutical Building Block: A Technical Guide to (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride

Introduction: The Molecular Blueprint